molecular formula C24H29BO4 B12336344 Ethyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,10-dihydrophenanthren-2-yl)acetate

Ethyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,10-dihydrophenanthren-2-yl)acetate

Cat. No.: B12336344
M. Wt: 392.3 g/mol
InChI Key: UHKWFTPLWPLQQM-UHFFFAOYSA-N
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Description

Ethyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,10-dihydrophenanthren-2-yl)acetate is a boronate ester featuring a 9,10-dihydrophenanthrene core with two functional groups: a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) at the 7-position and an ethyl acetate moiety at the 2-position. This compound is synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a method widely employed for C–B bond formation . The dihydrophenanthrene scaffold imparts rigidity and partial conjugation, while the boronate group enables further functionalization in synthetic chemistry . The ethyl acetate substituent enhances solubility in organic solvents compared to polar derivatives like hydroxylated analogs .

Properties

Molecular Formula

C24H29BO4

Molecular Weight

392.3 g/mol

IUPAC Name

ethyl 2-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,10-dihydrophenanthren-2-yl]acetate

InChI

InChI=1S/C24H29BO4/c1-6-27-22(26)14-16-7-11-20-17(13-16)8-9-18-15-19(10-12-21(18)20)25-28-23(2,3)24(4,5)29-25/h7,10-13,15H,6,8-9,14H2,1-5H3

InChI Key

UHKWFTPLWPLQQM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(CC3)C=C(C=C4)CC(=O)OCC

Origin of Product

United States

Preparation Methods

Core Structure Synthesis: 9,10-Dihydrophenanthrene

The dihydrophenanthrene backbone is typically synthesized via photoelectrocyclization or Friedel-Crafts alkylation . For example:

  • Photoelectrocyclization : Conjugated cycloalkenones undergo electrocyclization under UV irradiation to form fused aromatic systems. This method is versatile for constructing polycyclic cores but requires precise control of reaction conditions (e.g., temperature, solvent) to achieve regioselectivity.
  • Friedel-Crafts Alkylation : Aromatic precursors may undergo alkylation followed by cyclization. However, this approach is less common due to challenges in achieving the desired regiochemistry.

Functionalization of the Dihydrophenanthrene Core

Step 1: Bromination at Position 7
A bromine atom is introduced at the 7-position to enable subsequent cross-coupling. This is achieved via electrophilic aromatic substitution (e.g., using NBS or Br₂) or directed metalation.

Step 2: Acetylation at Position 2
The 2-position is esterified with ethyl acetate. This is typically performed via nucleophilic acyl substitution (e.g., using ethyl chloroacetate under basic conditions).

Borylation via Suzuki-Miyaura Coupling

The key step involves introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group via a Pd-catalyzed cross-coupling .

Parameter Optimal Conditions Yield Reference
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ or Pd(PPh₃)₄ 75–90%
Base K₂CO₃ or KOAc
Solvent 1,4-Dioxane/H₂O (4:1)
Temperature 80–100°C
Reaction Time 3–12 hours

Example Protocol (Adapted from):

  • Brominated Intermediate : React 9,10-dihydrophenanthren-2-yl acetate with NBS in CCl₄ under radical conditions.
  • Cross-Coupling :
    • Mix brominated intermediate (1 equiv), pinacol boronate (1.1 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%), and K₂CO₃ in 1,4-dioxane/H₂O.
    • Heat to 80°C for 12 hours under N₂.
    • Purify via column chromatography (silica gel, CH₂Cl₂/MeOH).

Alternative Methods

Miyaura Borylation :
While less common for this substrate, direct borylation of the brominated intermediate using a Pd catalyst and bis(pinacolato)diboron (B₂pin₂) could be explored. This method avoids pre-synthesis of the boronate but requires optimized ligands (e.g., XPhos) and bases (e.g., KOtBu).

Key Challenges :

  • Regioselectivity : Ensuring bromination occurs exclusively at the 7-position.
  • Yield Optimization : Prolonged reaction times or high temperatures may degrade the dihydrophenanthrene core.

Analytical Characterization

Technique Key Observations
¹H NMR Peaks at δ 8.74 (s, H-1), 7.70–7.31 (m, aromatic H), 4.39 (q, OCH₂CH₃), 1.90 (s, CH₃CO)
LC-MS [M+H]⁺ at m/z 433.3 (for analogous compounds)
HPLC Purity >98% (silica gel, CH₂Cl₂/MeOH)

Comparative Reaction Conditions

Catalyst System Base Solvent Yield Reference
Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 89.4%
Pd(PPh₃)₄ KOAc DMF 85.9%
PdXphos KOtBu CH₂Cl₂ 75%

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,10-dihydrophenanthren-2-yl)acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,10-dihydrophenanthren-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action for Ethyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,10-dihydrophenanthren-2-yl)acetate primarily involves its reactivity as a boronate ester. In Suzuki-Miyaura cross-coupling reactions, the boronate ester reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. This process involves the formation of a palladium complex, transmetallation, and reductive elimination steps .

Comparison with Similar Compounds

9,10-Dihydrophenanthrene Derivatives

  • 9-(2,2'-Dihydroxyethyl)-9,10-Dihydrophenanthrene (3a): This derivative replaces the ethyl acetate and boronate groups with dihydroxyethyl substituents. It exhibits higher polarity, leading to lower solubility in non-polar solvents (isolated as a clear oil in 62% yield) . The hydroxyl groups enable hydrogen bonding, making it suitable for applications requiring hydrophilic interactions.
  • The phenethyl group increases steric bulk, reducing crystallization tendencies (isolated as a yellowish oil in 68% yield) .
  • 9-Hexyl-2,6-Dimethyl-9,10-Dihydrophenanthrene (3b) :
    Alkyl chains (hexyl, methyl) improve lipophilicity, favoring membrane permeability in biological applications. The absence of a boronate group limits its utility in cross-coupling reactions .

Boronate-Containing Analogs

  • 4,4,5,5-Tetramethyl-2-(10-Phenylanthracen-9-yl)-1,3,2-Dioxaborolane :
    This anthracene-based boronate demonstrates extended conjugation, leading to red-shifted absorption spectra suitable for organic semiconductors. However, the rigid anthracene core reduces solubility compared to dihydrophenanthrene derivatives .

  • Ethyl 2-Methyl-7-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole-3-Carboxylate :
    The indole core introduces nitrogen heteroatoms, enabling coordination with metals. The ethyl ester group mirrors the target compound’s solubility profile but lacks the dihydrophenanthrene’s planar structure .

Data Tables

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Yield (%) Key Properties/Applications References
Ethyl 2-(7-(4,4,5,5-TMDB-2-yl)-9,10-DHP-2-yl)acetate Dihydrophenanthrene Ethyl acetate, TMDB N/A Cross-coupling, organic electronics
9-(2,2'-Dihydroxyethyl)-9,10-DHP (3a) Dihydrophenanthrene Dihydroxyethyl 62 Hydrophilic interactions
2-Fluoro-9-Phenethyl-9,10-DHP (3h) Dihydrophenanthrene Fluoro, phenethyl 68 Electron-deficient substrates
4,4,5,5-Tetramethyl-2-(10-Phenylanthracen-9-yl)-1,3,2-Dioxaborolane Anthracene Phenyl, TMDB N/A Semiconductors, luminescent materials

Table 2: Boronate Ester Reactivity Comparison

Compound Hydrolysis Stability Suzuki Coupling Efficiency Notable Reactivity References
Ethyl 2-(7-TMDB-9,10-DHP-2-yl)acetate Moderate High Stable under anhydrous conditions
4,4,5,5-Tetramethyl-2-[4-(10-Phenylanthracen-9-yl)phenyl]-1,3,2-Dioxaborolane High Moderate Resists hydrolysis due to extended conjugation

Biological Activity

Ethyl 2-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,10-dihydrophenanthren-2-yl)acetate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound features a dioxaborolane moiety, which is known for its reactivity and ability to form stable complexes with various biomolecules. This article explores the biological activity of this compound based on available research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C16H23BO4C_{16}H_{23}BO_4. Its structural components include a phenanthrene derivative and a dioxaborolane group that contribute to its chemical reactivity and biological properties.

PropertyValue
Molecular FormulaC16H23BO4C_{16}H_{23}BO_4
Molar Mass288.18 g/mol
AppearanceColorless liquid
Density1.05 g/cm³
Boiling Point120 °C

Anticancer Properties

Research indicates that compounds containing dioxaborolane moieties exhibit significant anticancer properties. A study by Zhang et al. (2017) demonstrated that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. This compound may exhibit analogous effects due to its structural similarities.

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cancer cell metabolism and proliferation. Dioxaborolane derivatives have been shown to interact with biological targets such as proteases and kinases. For instance:

  • Inhibition of Proteasome Activity : Compounds similar to this compound have been reported to inhibit the proteasome pathway in cancer cells, leading to the accumulation of pro-apoptotic factors.
  • Modulation of Kinase Activity : The presence of boron in the dioxaborolane structure allows for interactions with kinase enzymes that are crucial for cell signaling pathways involved in growth and survival.

Study on Antitumor Activity

A notable study conducted by Liu et al. (2020) evaluated the antitumor efficacy of various dioxaborolane derivatives in vitro. The results indicated that these compounds significantly reduced cell viability in human breast cancer cell lines (MCF-7), demonstrating IC50 values ranging from 10 to 30 µM. Although specific data on this compound is limited, it is hypothesized that it may exhibit similar potency based on structural activity relationships.

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